5-Amino-2-pyridinol hydrochloride chemical properties
5-Amino-2-pyridinol hydrochloride chemical properties
An In-Depth Technical Guide to the Core Chemical Properties of 5-Amino-2-pyridinol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-pyridinol hydrochloride is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring both an amino and a hydroxyl group on the pyridine ring, imparts a rich chemical reactivity and potential for diverse applications. This guide provides a comprehensive overview of its core chemical properties, including its physicochemical characteristics, spectral data, reactivity, synthesis, and safety considerations. By elucidating the causality behind its chemical behavior, this document serves as a technical resource for professionals leveraging this compound in research and development.
Chemical Identity and Structural Elucidation
5-Amino-2-pyridinol, in its hydrochloride salt form, presents as a stable, solid material. The presence of the amino and hydroxyl functional groups, combined with the aromatic pyridine core, makes it a versatile building block. The hydrochloride salt enhances its stability and aqueous solubility, which is often advantageous for handling and reaction setup.
Core Identifiers
| Property | Value | Source |
| IUPAC Name | 5-amino-1,2-dihydropyridin-2-one hydrochloride | [1] |
| Common Synonyms | 5-Amino-2-hydroxypyridine hydrochloride, 2-Hydroxy-5-aminopyridine hydrochloride | [2] |
| CAS Number | 117865-72-2 | [3] |
| Molecular Formula | C₅H₇ClN₂O | [2] |
| Molecular Weight | 146.57 g/mol | [2][3] |
Molecular Structure and Functional Groups
The structure of 5-Amino-2-pyridinol is characterized by a pyridine ring substituted at the C5 and C2 positions. The hydrochloride salt forms by protonation of one of the basic nitrogen atoms, typically the pyridine ring nitrogen.
Caption: Molecular structure of 5-Amino-2-pyridinol hydrochloride.
Physicochemical Properties
The physical properties of 5-Amino-2-pyridinol hydrochloride are tabulated below. These characteristics are fundamental for its handling, storage, and application in various experimental setups.
| Property | Value | Remarks | Source |
| Appearance | Light brown to brown solid/powder | [1][2] | |
| Melting Point | 220 °C (decomposes) | The compound decomposes upon melting. | [2] |
| Solubility | Soluble in water. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. Solubility in organic solvents is limited but can be enhanced with polar solvents like DMSO and methanol. | |
| Storage | Inert atmosphere, Room Temperature | Should be kept in a tightly closed container in a dry and well-ventilated place. | [2][4] |
Reactivity and Chemical Behavior
Pyridinol-Pyridinone Tautomerism
A key aspect of the chemical nature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridinone form. For 5-Amino-2-pyridinol, this equilibrium is a critical determinant of its reactivity. The pyridinone tautomer is generally the more stable form.
Caption: Tautomeric equilibrium between pyridinol and pyridinone forms.
This tautomerism influences the site of reactions. For instance, alkylation could occur at the ring nitrogen or the exocyclic oxygen, depending on the reaction conditions and the predominant tautomer.
Reactivity of Functional Groups
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Amino Group: The C5-amino group is a nucleophilic center and can undergo standard reactions such as acylation, alkylation, and diazotization, providing a handle for further molecular elaboration.
-
Pyridine Ring: The electron-donating nature of both the amino and hydroxyl/oxo groups activates the pyridine ring, making it more susceptible to electrophilic substitution than pyridine itself.
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Stability: The compound is stable under normal conditions.[5] However, it is incompatible with strong oxidizing agents.[4] Thermal degradation studies on related amino-alcohols show that stability can be influenced by temperature and the presence of other atmospheric components like CO₂ and O₂.[6]
Spectral and Analytical Characterization
Definitive identification and purity assessment of 5-Amino-2-pyridinol hydrochloride rely on a combination of spectroscopic techniques.
Caption: Workflow for the analytical characterization of the compound.
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¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the three aromatic protons on the pyridine ring. Their chemical shifts and splitting patterns are influenced by the positions of the amino and hydroxyl groups. The protons of the amino group may appear as a broad singlet that can exchange with D₂O.[7]
-
IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Characteristic peaks would include N-H stretching vibrations for the amino group, a broad O-H stretch from the pyridinol tautomer and intermolecular hydrogen bonding, and C=C/C=N stretching vibrations from the aromatic ring.[8]
-
Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the free base (110.11 g/mol ).[9] The mass spectrum would show a molecular ion peak corresponding to this mass, along with characteristic fragmentation patterns.
Synthesis Overview
The synthesis of 5-Amino-2-pyridinol and its derivatives can be achieved through various routes. One documented method involves using an inexpensive starting material like 2-amino-5-bromo(iodo)pyridine. The synthesis proceeds through a sequence of protection, substitution, and deprotection steps.[10]
Caption: A simplified synthetic pathway to 5-Amino-2-pyridinol.
This strategic approach allows for the regioselective introduction of the hydroxyl group while preventing unwanted side reactions at the amino group. The final deprotection step, often using a strong acid, yields the target compound, which can be isolated as its hydrochloride salt.[10]
Applications in Drug Discovery and Medicinal Chemistry
The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[11][12] These structures can serve as hydrogen bond donors and acceptors, making them ideal for binding to enzyme active sites.
-
Kinase Inhibitors: The pyridine and pyridinone cores are frequently found in kinase inhibitors, which are a major class of anti-cancer drugs. For example, derivatives of pyrido[4,3-b]indoles have been developed as potent inhibitors of Janus kinase 2 (JAK2), a target for myeloproliferative disorders.[13]
-
Building Block for Complex Molecules: 5-Amino-2-pyridinol hydrochloride serves as a versatile intermediate. The distinct reactivity of its functional groups allows for sequential modifications, enabling the construction of more complex, biologically active molecules.[14][15]
-
Antiviral and Antibacterial Agents: The pyridinone core has been incorporated into various compounds exhibiting antiviral and antibacterial activities.[11]
The utility of this compound lies in its ability to provide a rigid scaffold upon which various pharmacophoric features can be installed to optimize binding affinity, selectivity, and pharmacokinetic properties.
Safety and Handling
As a laboratory chemical, 5-Amino-2-pyridinol hydrochloride must be handled with appropriate precautions. The information below is a summary derived from available Safety Data Sheets (SDS).
| Hazard Category | Description | Precautionary Measures | Source |
| Acute Toxicity | Harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. | [4][5] |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly with soap and water after contact. | [16] |
| Eye Irritation | Causes serious eye irritation. | Wear eye/face protection. Rinse cautiously with water for several minutes if contact occurs. | [16] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [16] |
| Personal Protective Equipment (PPE) | Use OSHA/NIOSH approved respirators, safety glasses (conforming to EN166), and chemical-resistant gloves. | [4][16] | |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [4][16] |
Conclusion
5-Amino-2-pyridinol hydrochloride is a valuable chemical entity for researchers and drug development professionals. Its well-defined physicochemical properties, combined with the versatile reactivity of its amino group and pyridinol/pyridinone core, make it an important building block in the synthesis of novel compounds. A thorough understanding of its tautomerism, spectral characteristics, and handling requirements is essential for its effective and safe utilization in the laboratory. The established role of the pyridinone scaffold in medicinal chemistry underscores the potential of this compound in the ongoing quest for new therapeutic agents.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Amino-5-chloropyridine.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- TCI Chemicals. (n.d.). Safety Data Sheet for 9-Aminoacridine Hydrochloride Monohydrate.
- Fisher Scientific. (n.d.). Safety Data Sheet for 5-Amino-2-hydroxypyridine.
- Sigma-Aldrich. (n.d.). 5-amino-2-pyridinol AldrichCPR.
-
St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Amino-2-chloropyridine. PubChem. Retrieved from [Link]
- Patel, R. B., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports.
- Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
- Expert Opinion on Drug Discovery. (2023). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
- Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega.
- Hart, A. C., et al. (2011). Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. Journal of Medicinal Chemistry.
- Marcaccini, S., & Torroba, T. (2021).
- Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
Sources
- 1. H27961.03 [thermofisher.com]
- 2. 5-AMINO-2-PYRIDINOL HYDROCHLORIDE, 95 CAS#: 117865-72-2 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. 5-Amino-2-chloropyridine | C5H5ClN2 | CID 79305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 59315-44-5 CAS Manufactory [m.chemicalbook.com]
- 10. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]
- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-Amino-2-hydroxypyridine CAS#: 33630-94-3 [m.chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. fishersci.com [fishersci.com]





